REACTION_CXSMILES
|
C(C1C=C(C(C)(C)C=O)C=CC=1)=CC.[CH:15]([CH2:17][CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]([CH3:30])[CH2:27]C=O)[CH:21]=1)[CH3:19])=[O:16].O=[O+][O-]>>[CH2:27]=[C:26]([C:22]1[CH:21]=[C:20]([CH:18]([CH3:19])[CH2:17][CH:15]=[O:16])[CH:25]=[CH:24][CH:23]=1)[CH3:30]
|
Name
|
2-(3-propen-ylphenyl)-2-methylpropanal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC)C=1C=C(C=CC1)C(C=O)(C)C
|
Name
|
1,3-di-(1-formylpropan-2-yl)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)CC(C)C1=CC(=CC=C1)C(CC=O)C
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The constituents were readily separated by fractional distillation
|
Type
|
CUSTOM
|
Details
|
to give pure lb, b.p 98° C./0.1 mm Hg
|
Type
|
CUSTOM
|
Details
|
to give further product in an overall yield of 71.0% lb
|
Name
|
|
Type
|
|
Smiles
|
C=C(C)C=1C=C(C=CC1)C(CC=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |